tert-Butyl 7-bromoheptanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

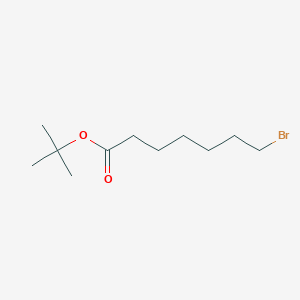

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 7-bromoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMQZUGTGFBLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548499 | |

| Record name | tert-Butyl 7-bromoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51100-47-1 | |

| Record name | tert-Butyl 7-bromoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 7-bromoheptanoate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 7-bromoheptanoate, a key bifunctional molecule utilized in organic synthesis. It details the compound's chemical and physical properties, safety information, and its applications as a versatile building block, particularly in the fields of pharmaceutical and materials science research.

Chemical Identity and Properties

This compound is a halogenated aliphatic ester. The presence of a terminal bromine atom and a sterically hindered tert-butyl ester group makes it a valuable intermediate for introducing a seven-carbon linker with a protected carboxylic acid functionality.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 51100-47-1[1][2][3][4] |

| Molecular Formula | C₁₁H₂₁BrO₂[1][3][4] |

| IUPAC Name | This compound[3][5] |

| Synonyms | 7-Bromoheptanoic acid tert-butyl ester, Heptanoic acid, 7-bromo-, 1,1-dimethylethyl ester[1] |

| InChI Key | XZMQZUGTGFBLIP-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCBr[3][5] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 265.19 g/mol [1][3][4] |

| Physical Form | Colorless to light yellow liquid[2] |

| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg[2] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted)[2][5] |

| Storage Temperature | Room Temperature, sealed in a dry environment[2][4] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 3: GHS Hazard Information

| Category | Code | Statement |

| Signal Word | Danger | |

| Pictograms | 🔥, ❕ | GHS02 (Flammable), GHS07 (Irritant)[3] |

| Hazard Statements | H225 | Highly flammable liquid and vapor |

| H315 | Causes skin irritation[3] | |

| H319 | Causes serious eye irritation[3] | |

| H335 | May cause respiratory irritation[3] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Applications in Research and Development

The primary utility of this compound lies in its role as a bifunctional linker and building block in multi-step organic synthesis.[6]

-

Introduction of Spacer Moieties: The seven-carbon aliphatic chain is frequently used as a spacer to connect different functional parts of a molecule, for instance, in the development of PROTACs (Proteolysis Targeting Chimeras) or molecular probes.

-

Carboxylic Acid Precursor: The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality.[6] It is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid.[6] This orthogonality is crucial in complex syntheses.

-

Nucleophilic Substitution and Organometallic Reactions: The terminal bromine atom is a good leaving group, allowing for facile nucleophilic substitution reactions to introduce amines, azides, thiols, or other functional groups. It can also be used to form organometallic reagents like Grignard reagents, enabling the formation of new carbon-carbon bonds.[6]

Figure 1. Logical workflow for the use of this compound.

Experimental Protocols

The following is a representative synthesis of this compound.[7]

Synthesis of this compound [7]

Materials:

-

Diisopropylamine (B44863) (6.94 mL)

-

Anhydrous Tetrahydrofuran (THF, 100 mL + 30 mL + 10 mL)

-

n-Butyl lithium (1.45 M in hexane (B92381), 34 mL)

-

tert-Butyl acetate (B1210297) (6.63 mL)

-

1,5-Dibromopentane (B145557) (8 mL)

-

Hexamethylphosphoramide (HMPA, 17 mL)

-

Aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Magnesium sulfate

-

Methylene (B1212753) chloride/cyclohexane (B81311) (1:1)

Procedure:

-

To a solution of diisopropylamine in 100 mL of anhydrous THF at -70°C, add 34 mL of 1.45 M n-butyl lithium in hexane dropwise. Stir the resulting mixture for 15 minutes.

-

To this solution, add a solution of 6.63 mL of tert-butyl acetate in 30 mL of anhydrous THF dropwise and stir for 30 minutes.

-

Add 8 mL of 1,5-dibromopentane in 10 mL of anhydrous THF and stir the mixture for 5 minutes.

-

Add 17 mL of hexamethylphosphoramide, and continue stirring at -78°C for 1 hour, followed by stirring at -40°C to -30°C for 30 minutes.

-

Quench the reaction by adding an aqueous solution of ammonium chloride.

-

Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and a saturated aqueous solution of ammonium chloride, then dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to yield the title compound.

Figure 2. Synthetic workflow for this compound.

Conclusion

This compound is a commercially available and synthetically valuable intermediate. Its bifunctional nature, combining a reactive alkyl bromide with a protected carboxylic acid, provides a reliable tool for researchers in drug discovery and materials science. The straightforward protocols for its use and deprotection make it an essential component in the synthetic chemist's toolbox for constructing complex molecular architectures. Proper safety precautions are mandatory when handling this flammable and irritating compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 51100-47-1 [chemicalbook.com]

- 3. This compound | C11H21BrO2 | CID 13756138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Halogenation Reagent - Crysdot [crysdotllc.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 51100-47-1 | Benchchem [benchchem.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to tert-Butyl 7-bromoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 7-bromoheptanoate, a key building block in organic synthesis, particularly relevant in the field of drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a brominated aliphatic ester. The presence of a terminal bromine atom makes it an excellent substrate for nucleophilic substitution, while the tert-butyl ester serves as a sterically hindered protecting group for the carboxylic acid functionality.[1] This protecting group is stable under basic and neutral conditions and can be readily removed under mild acidic conditions.[1]

A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁BrO₂ | [2][3][4] |

| Molecular Weight | 265.19 g/mol | [2][3][4] |

| Exact Mass | 264.07249 Da | [2][3] |

| IUPAC Name | This compound | [2][4] |

| CAS Number | 51100-47-1 | [2][3][4] |

| Physical Form | Liquid | [4] |

| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCBr | [2] |

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound.[5]

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyl lithium in hexane (B92381) (1.45 M solution)

-

tert-Butyl acetate (B1210297)

-

Hexamethylphosphamide (HMPA)

-

Aqueous solution of ammonium (B1175870) chloride

-

Diethyl ether

-

Magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Methylene (B1212753) chloride

Procedure:

-

To a solution of diisopropylamine (6.94 ml) in anhydrous tetrahydrofuran (100 ml), add n-butyl lithium in hexane (34 ml of a 1.45 M solution) dropwise at -70°C. Stir the resulting mixture for 15 minutes.

-

To this solution, add a solution of tert-butyl acetate (6.63 ml) in anhydrous tetrahydrofuran (30 ml) dropwise and continue stirring for 30 minutes.

-

Subsequently, add a solution of 1,5-dibromopentane (8 ml) in anhydrous tetrahydrofuran (10 ml) and stir for 5 minutes.

-

Add hexamethylphosphamide (17 ml) to the reaction mixture. Stir at -78°C for 1 hour, followed by stirring at a temperature between -40°C and -30°C for 30 minutes.

-

Quench the reaction by adding an aqueous solution of ammonium chloride. Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer with diethyl ether. Combine the extract with the organic layer.

-

Wash the combined organic layers with water and a saturated aqueous solution of ammonium chloride.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to yield the final product.[5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Drug Development

A significant application of this compound is in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The logical relationship of its role in PROTACs can be visualized as follows:

References

An In-depth Technical Guide to tert-Butyl 7-bromoheptanoate

This technical guide provides a comprehensive overview of tert-Butyl 7-bromoheptanoate, a valuable building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Nomenclature and Identification

-

IUPAC Name: this compound[1]

-

Synonyms: 7-bromoheptanoic acid t-butyl ester, Heptanoic acid, 7-bromo-, 1,1-dimethylethyl ester, 7-Bromo-heptanoic acid tert-butyl ester[2][3]

-

Molecular Formula: C₁₁H₂₁BrO₂[1]

-

InChI Key: XZMQZUGTGFBLIP-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its physical and chemical properties.

| Property | Value | Source |

| Molecular Weight | 265.19 g/mol | [1] |

| Exact Mass | 264.07249 Da | [1] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg | |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4][5] |

| Purity | Typically ≥97% | [6] |

Experimental Protocols

The synthesis of this compound is a multi-step process that involves the formation of a lithium diisopropylamide (LDA) base, followed by the alkylation of the enolate of tert-butyl acetate (B1210297).

Synthesis of this compound [2]

Materials:

-

Diisopropylamine (B44863) (6.94 ml)

-

Anhydrous tetrahydrofuran (B95107) (THF, 100 ml + 30 ml + 10 ml)

-

n-Butyl lithium (1.45 M solution in hexane (B92381), 34 ml)

-

tert-Butyl acetate (6.63 ml)

-

1,5-Dibromopentane (B145557) (8 ml)

-

Hexamethylphosphoramide (HMPA, 17 ml)

-

Aqueous solution of ammonium (B1175870) chloride

-

Diethyl ether

-

Magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Methylene (B1212753) chloride and cyclohexane (B81311) (1:1 mixture for eluent)

Procedure:

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran, n-butyl lithium in hexane is added dropwise at -70°C, and the mixture is stirred for 15 minutes to generate lithium diisopropylamide (LDA).

-

A solution of tert-butyl acetate in anhydrous tetrahydrofuran is then added dropwise to the LDA solution, and the mixture is stirred for 30 minutes.

-

Following this, a solution of 1,5-dibromopentane in anhydrous tetrahydrofuran is added, and the mixture is stirred for an additional 5 minutes.

-

Hexamethylphosphoramide is added, and the reaction mixture is stirred at -78°C for 1 hour, then at a temperature between -40°C and -30°C for 30 minutes.

-

An aqueous solution of ammonium chloride is added to quench the reaction, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with water and a saturated aqueous solution of ammonium chloride.

-

The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to yield the final product, this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound, from the formation of the LDA base to the final alkylation step.

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 7-bromoheptanoate

This guide provides a comprehensive overview of the key physicochemical properties of tert-Butyl 7-bromoheptanoate, with a focus on its boiling point and density. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These values are critical for its application in organic synthesis and for predicting its behavior under various experimental conditions.

| Property | Value | Notes |

| Boiling Point | 274.7 ± 23.0 °C | At 760 mmHg[1] |

| Density | 1.169 ± 0.06 g/cm³ | Predicted[1] |

| Molecular Weight | 265.19 g/mol | |

| Molecular Formula | C₁₁H₂₁BrO₂ | |

| Physical Form | Liquid | |

| CAS Number | 51100-47-1 |

Synthesis and Purification Methodology

The following is a detailed experimental protocol for the synthesis of this compound. The determination of its physical properties, such as boiling point, would typically follow a purification step like distillation, which relies on this data.

Experimental Protocol: Synthesis of this compound [2]

-

Preparation of Lithium Diisopropylamide (LDA):

-

To a solution of diisopropylamine (B44863) (6.94 mL) in anhydrous tetrahydrofuran (B95107) (100 mL), n-butyllithium (34 mL of a 1.45 M solution in hexane) is added dropwise at -70°C.

-

The resulting mixture is stirred for 15 minutes to form the LDA reagent.

-

-

Enolate Formation:

-

A solution of t-butyl acetate (B1210297) (6.63 mL) in anhydrous tetrahydrofuran (30 mL) is added dropwise to the LDA solution.

-

The mixture is stirred for 30 minutes to facilitate the formation of the corresponding enolate.

-

-

Alkylation:

-

1,5-dibromopentane (8 mL) dissolved in anhydrous tetrahydrofuran (10 mL) is added to the reaction mixture, which is then stirred for 5 minutes.

-

Hexamethylphosphoramide (17 mL) is subsequently added.

-

The reaction mixture is stirred at -78°C for 1 hour, followed by stirring at a temperature between -40°C and -30°C for 30 minutes.

-

-

Work-up and Extraction:

-

The reaction is quenched by the addition of an aqueous solution of ammonium (B1175870) chloride.

-

The organic and aqueous layers are separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water and a saturated aqueous solution of ammonium chloride.

-

-

Purification:

-

The organic layer is dried over magnesium sulfate (B86663) and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica (B1680970) gel, using a 1:1 mixture of methylene (B1212753) chloride and cyclohexane (B81311) as the eluent, to yield the final product.

-

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of tert-Butyl 7-bromoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of tert-butyl 7-bromoheptanoate, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide presents a combination of predicted data and experimental data from closely related analogs, namely 7-bromoheptanoic acid and ethyl 7-bromoheptanoate, to offer valuable reference points for researchers.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is a valuable resource for the laboratory-scale preparation of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-bromoheptanoic acid

-

tert-Butyl alcohol

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalyst)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, chromatography columns)

Procedure:

-

Esterification: In a round-bottom flask, dissolve 7-bromoheptanoic acid in a minimal amount of anhydrous solvent. Add an excess of tert-butyl alcohol to the solution.

-

Catalysis: Carefully add a catalytic amount of a strong protic acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel to yield the final product.

Spectroscopic Data

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for this compound:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 265.07976 |

| [M+Na]⁺ | 287.06170 |

| [M-H]⁻ | 263.06520 |

| [M+NH₄]⁺ | 282.10630 |

| [M+K]⁺ | 303.03564 |

Data obtained from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data for this compound are not available. The following tables provide experimental NMR data for the closely related compounds, 7-bromoheptanoic acid and ethyl 7-bromoheptanoate, for comparative purposes.

¹H NMR Spectroscopic Data of Ethyl 7-bromoheptanoate (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 3.40 | t | 2H | -CH₂Br |

| 2.30 | t | 2H | -COCH₂- |

| 1.85 | m | 2H | -CH₂CH₂Br |

| 1.63 | m | 2H | -COCH₂CH₂- |

| 1.42 | m | 4H | -(CH₂)₂- |

| 1.25 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopic Data of Ethyl 7-bromoheptanoate (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 173.5 | C=O |

| 60.2 | -OCH₂CH₃ |

| 34.2 | -COCH₂- |

| 33.8 | -CH₂Br |

| 32.5 | -CH₂CH₂Br |

| 28.3 | -(CH₂)₂- |

| 27.9 | -(CH₂)₂- |

| 24.8 | -(CH₂)₂- |

| 14.2 | -OCH₂CH₃ |

¹³C NMR Spectroscopic Data of 7-Bromoheptanoic Acid

| Chemical Shift (δ, ppm) | Assignment |

| 179.1 | C=O |

| 34.0 | -CH₂Br |

| 33.9 | -COOH |

| 32.5 | -CH₂CH₂Br |

| 28.2 | -(CH₂)₂- |

| 27.8 | -(CH₂)₂- |

| 24.5 | -(CH₂)₂- |

Infrared (IR) Spectroscopy

Predicted IR data for this compound is not available. The following table provides experimental IR data for the closely related compounds, 7-bromoheptanoic acid and ethyl 7-bromoheptanoate.

IR Spectroscopic Data of 7-Bromoheptanoic Acid and Ethyl 7-bromoheptanoate

| Functional Group | 7-Bromoheptanoic Acid (cm⁻¹) | Ethyl 7-bromoheptanoate (cm⁻¹) |

| C=O stretch (Carboxylic Acid/Ester) | ~1710 | ~1735 |

| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | - |

| C-O stretch (Ester) | - | ~1240 and ~1170 |

| C-Br stretch | ~650-550 | ~650-550 |

| C-H stretch (alkane) | ~2960-2850 | ~2960-2850 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Technical Guide: Solubility Profile of tert-Butyl 7-bromoheptanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-butyl 7-bromoheptanoate, a key intermediate in various organic syntheses. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive qualitative analysis of its expected solubility in a range of common organic solvents. The predictions are based on the principle of "like dissolves like," considering the molecular structure of the compound. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a compound such as this compound is provided to enable researchers to generate quantitative data in their own laboratory settings. A plausible synthetic route for this compound is also presented and visualized.

Predicted Solubility of this compound

This compound possesses a long, nonpolar heptanoate (B1214049) chain, which suggests good solubility in nonpolar and weakly polar organic solvents. The presence of a polar ester group and a terminal bromine atom introduces some polarity to the molecule, which may allow for some solubility in more polar solvents. The bulky tert-butyl group can also influence solubility through steric effects.

Based on these structural features, the following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | High | The long alkyl chain of the solute has strong van der Waals interactions with the nonpolar solvent. |

| Toluene | High | Similar nonpolar characteristics allow for favorable interactions. | |

| Polar Aprotic | Dichloromethane (DCM) | High | The moderate polarity of DCM can effectively solvate both the nonpolar and polar regions of the molecule. |

| Tetrahydrofuran (THF) | High | The ether oxygen in THF can interact with the ester group, while the rest of the molecule is compatible with the alkyl chain. | |

| Ethyl Acetate (B1210297) | High | As an ester itself, ethyl acetate is structurally similar and should be an excellent solvent. | |

| Acetone (B3395972) | Medium to High | The polar carbonyl group of acetone can interact with the ester, but the overall polarity might be slightly less compatible. | |

| Acetonitrile (B52724) | Medium | The high polarity of acetonitrile might not be as compatible with the long nonpolar alkyl chain. | |

| Dimethylformamide (DMF) | Medium to Low | A highly polar aprotic solvent; the nonpolar part of the solute may limit solubility. | |

| Dimethyl Sulfoxide (DMSO) | Low | A very polar solvent; likely a poor solvent for the largely nonpolar solute. | |

| Polar Protic | Methanol | Medium to Low | The hydroxyl group can hydrogen bond with the ester oxygen, but the nonpolar chain will limit solubility. |

| Ethanol | Medium | Longer alkyl chain than methanol, making it slightly more compatible with the nonpolar part of the solute. | |

| Water | Very Low | The large nonpolar hydrocarbon chain makes the molecule hydrophobic and insoluble in water. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear saturated solution) using a pipette, avoiding any undissolved solid.

-

Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the pre-weighed evaporating dish or vial.

-

Gently evaporate the solvent from the filtered solution. This can be done in a fume hood at room temperature or in an oven at a temperature well below the boiling point of the solute. A vacuum oven can also be used to expedite the process at a lower temperature.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

-

Weigh the dish or vial containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish/vial from the final mass.

-

The solubility can be expressed in various units, such as g/mL, g/100 g of solvent, or mol/L.

-

Solubility (g/mL) = Mass of solute (g) / Volume of solvent used for extraction (mL)

-

Synthesis of this compound

A plausible synthetic route for this compound is the esterification of 7-bromoheptanoic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is often inefficient. A common and effective method is the acid-catalyzed reaction with a tert-butylating agent or direct esterification under specific conditions.[1]

Caption: Synthesis of this compound via acid-catalyzed esterification.

References

tert-Butyl 7-bromoheptanoate safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for tert-Butyl 7-bromoheptanoate (CAS No. 51100-47-1). The information is intended for use by professionals in research and drug development who may handle this substance. All data has been compiled from publicly available safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound is a halogenated ester commonly used as a reagent or intermediate in organic synthesis. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 51100-47-1 | [1] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [1] |

| Molecular Weight | 265.19 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg | [2] |

| Melting Point | Not available | [2] |

| Purity | 97% | [2] |

| Storage Temperature | Room temperature | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Source |

| Flammable liquids | Category 2 | H225 | Highly flammable liquid and vapour | [2] |

| Skin corrosion/irritation | Category 2 | H315 | Causes skin irritation | [1] |

| Serious eye damage/eye irritation | Category 2A | H319 | Causes serious eye irritation | [1] |

| Specific target organ toxicity — single exposure | Category 3 | H335 | May cause respiratory irritation | [1] |

Signal Word: Danger[2]

Pictograms:

-

Flame (GHS02)[2]

-

Exclamation Mark (GHS07)

Toxicological Information

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

| Parameter | Information |

| Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. |

| Specific Hazards | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.

| Aspect | Recommendation |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing vapors or mist. Use only in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store at room temperature[2]. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Safety glasses with side-shields or goggles.- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.- Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. |

Experimental Protocols: General Methodologies for Safety Data Determination

While specific experimental protocols for determining the safety data of this compound are not publicly available, the following are general methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally recognized standards for chemical safety testing.

Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Procedure: A single dose of the substance is administered orally to a group of fasted animals (typically rats). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.

-

Data Presentation: The result is expressed as the LD50 value in mg of substance per kg of body weight.

Skin Irritation/Corrosion (OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Procedure: A small amount of the substance is applied to a shaved area of the skin of an animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

Data Presentation: The results are scored based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause serious eye damage or irritation.

-

Procedure: A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.

-

Data Presentation: The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Flammability (Flash Point Determination)

-

Objective: To determine the flash point of a volatile substance.

-

Procedure: A sample of the liquid is placed in a closed or open cup apparatus and slowly heated. A small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite.

-

Data Presentation: The flash point is reported in degrees Celsius (°C) or Fahrenheit (°F).

Mandatory Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

Caption: General Safe Handling Workflow for this compound.

Caption: Logical Workflow for Responding to a Spill of this compound.

References

The Tert-Butyl Ester: A Comprehensive Technical Guide to a Cornerstone Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide research, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The tert-butyl (t-Bu) ester stands out as a robust and versatile protecting group for carboxylic acids. Its widespread adoption is attributed to a unique combination of stability across a broad spectrum of reaction conditions and its facile, selective cleavage under acidic conditions. This technical guide provides an in-depth exploration of the tert-butyl ester's function, application, and the methodologies governing its use, tailored for professionals in chemical research and drug development.

Core Principles: Stability and Lability

The efficacy of the tert-butyl ester as a protecting group hinges on its distinct stability profile. The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon of the ester, rendering it highly resistant to nucleophilic attack and hydrolysis under neutral and basic conditions.[1] This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.[1]

Conversely, the tert-butyl ester is readily cleaved under acidic conditions. This lability is due to the formation of a highly stable tertiary carbocation (the tert-butyl cation) upon protonation of the ester oxygen and subsequent cleavage of the carbon-oxygen bond.[2] This predictable and selective removal is a key feature that enables its use in complex synthetic strategies.

Orthogonal Protection Strategies

A significant advantage of the tert-butyl ester is its compatibility with orthogonal protection schemes, where different protecting groups on a molecule can be removed selectively without affecting others.[3] This is a cornerstone of modern peptide synthesis and the synthesis of other complex molecules.

Two common orthogonal strategies involving the tert-butyl ester are:

-

Fmoc/tBu Strategy: In solid-phase peptide synthesis (SPPS), the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of amino acids, while acid-labile tert-butyl esters (and ethers) are used for the side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine.[3][4] The Fmoc group can be removed with a mild base (e.g., piperidine) to allow for peptide chain elongation, while the tert-butyl groups remain intact. The tert-butyl protecting groups are then removed simultaneously in the final step with a strong acid like trifluoroacetic acid (TFA).[4]

-

Cbz/tBu Strategy: The carboxybenzyl (Cbz) group, which is stable to acidic conditions but cleaved by hydrogenolysis, can be used in conjunction with the tert-butyl ester.[3] This allows for the selective deprotection of either the amine (protected as Cbz) or the carboxylic acid (protected as a tert-butyl ester) by choosing the appropriate deprotection method.[3]

Data Presentation: A Comparative Overview

The selection of a protection or deprotection method is often guided by factors such as substrate compatibility, desired yield, and reaction conditions. The following tables summarize quantitative data for common methods of tert-butyl ester formation and cleavage.

| Protection Method | Reagents | Typical Conditions | Typical Yield (%) | Notes |

| Acid-Catalyzed Alkylation | Isobutylene (B52900), cat. H₂SO₄ | Dichloromethane (B109758), pressure vessel, low temp. | >90% | Highly efficient for many substrates. Requires handling of gaseous isobutylene. |

| Steglich Esterification | tert-Butanol, DCC, cat. DMAP | Dichloromethane, 0 °C to RT | 65-95% | Mild conditions, suitable for acid-sensitive substrates. Dicyclohexylurea byproduct can complicate purification.[5] |

| Di-tert-butyl Dicarbonate | Boc₂O, cat. DMAP, Pyridine | Dichloromethane or THF, RT | High | Readily available reagent, mild conditions. |

| Bis(trifluoromethanesulfonyl)imide Catalysis | Tf₂NH, tert-butyl acetate | Room Temperature | High | A newer, powerful method for the tert-butylation of free amino acids and other carboxylic acids.[6] |

| Deprotection Method | Reagents | Typical Conditions | Typical Yield (%) | Notes |

| Strong Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), 1:1 TFA/DCM, RT, 1-5 h | >95% | The most common method, especially in peptide synthesis. Volatile byproducts. Can cleave other acid-labile groups.[7] |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), RT, 24 h | 60-95% | Offers chemoselectivity for tert-butyl esters in the presence of some other acid-labile groups like PhF protected amines.[8] |

| Anhydrous HCl | HCl (gas) or solution in dioxane/ether | 0 °C to RT | High | A classic and effective method. |

| Thermal Cleavage | Protic solvents (e.g., water, alcohols) | High temperature (120-240 °C), continuous flow reactor | Good to High | Reagent-free method, but requires specialized equipment.[9] |

| Microwave-Assisted | p-Toluenesulfonic acid | Solvent-free, microwave irradiation | High | Rapid deprotection method for aromatic tert-butyl esters. |

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using Isobutylene and Sulfuric Acid

This protocol is a general representation of the acid-catalyzed addition of isobutylene to a carboxylic acid.

Materials:

-

Carboxylic acid (1.0 eq)

-

Dichloromethane (DCM)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Isobutylene (condensed at low temperature)

-

Pressure vessel or sealed tube

Procedure:

-

Dissolve the carboxylic acid in dichloromethane in a pressure vessel.

-

Cool the vessel to -78 °C and add a catalytic amount of concentrated sulfuric acid.

-

Carefully condense a 5-10 fold excess of isobutylene into the reaction mixture.

-

Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.

-

Cool the vessel back to -78 °C before carefully opening it to release any excess pressure.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting tert-butyl ester by column chromatography or distillation.

Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a standard protocol for the cleavage of tert-butyl esters, commonly used in the final deprotection step of peptide synthesis.[7]

Materials:

-

Tert-butyl ester protected compound (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water, anisole) - optional, depending on the substrate

Procedure:

-

Dissolve the tert-butyl ester protected compound in dichloromethane.

-

Add an equal volume of trifluoroacetic acid to the solution (a 1:1 mixture of TFA:DCM is common). If acid-sensitive functional groups (like tryptophan) are present, add appropriate scavengers to the cleavage cocktail.

-

Stir the reaction mixture at room temperature for 1 to 5 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the dichloromethane and excess TFA by rotary evaporation.

-

Co-evaporate with toluene (B28343) or another suitable solvent to ensure complete removal of residual TFA.

-

The crude carboxylic acid can then be purified by precipitation from a solvent like diethyl ether, or by chromatography.

Mandatory Visualizations

Caption: Mechanism of tert-butyl ester formation via acid-catalyzed addition of isobutylene.

Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.

Caption: Experimental workflow of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis.

Conclusion

The tert-butyl ester has solidified its position as an indispensable tool in the arsenal (B13267) of synthetic chemists. Its predictable stability and selective lability under well-defined acidic conditions make it an ideal choice for the protection of carboxylic acids in a multitude of synthetic contexts. A thorough understanding of the principles of its application, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals to devise efficient and successful synthetic routes for complex molecules. The continued development of milder and more selective methods for its introduction and removal will further enhance the utility of this cornerstone protecting group.

References

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Core Structural Features of tert-Butyl 7-bromoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key structural and physicochemical properties of tert-Butyl 7-bromoheptanoate, a valuable bifunctional molecule in organic synthesis. Its utility stems from the presence of two key functional groups: a reactive primary alkyl bromide and a sterically hindered tert-butyl ester. This unique combination allows for a range of selective chemical transformations, making it an important building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Core Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative foundation for its use in experimental design.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₁BrO₂ | [1] |

| Molecular Weight | 265.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 51100-47-1 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg | |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | |

| InChI Key | XZMQZUGTGFBLIP-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)CCCCCCBr | [1] |

Spectroscopic Profile

The spectroscopic data provides confirmation of the compound's structure and purity. The following tables detail the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the characteristic Infrared (IR) absorption bands.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 2H | -CH₂-Br |

| ~2.20 | Triplet | 2H | -CH₂-COO- |

| ~1.85 | Quintet | 2H | -CH₂-CH₂Br |

| ~1.60 | Quintet | 2H | -CH₂-CH₂COO- |

| ~1.44 | Singlet | 9H | -C(CH₃)₃ |

| ~1.35-1.45 | Multiplet | 4H | -CH₂-(CH₂)₂-CH₂- |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~172.5 | C=O (Ester) |

| ~80.5 | -C(CH₃)₃ |

| ~35.0 | -CH₂-COO- |

| ~33.5 | -CH₂-Br |

| ~32.5 | -CH₂-CH₂Br |

| ~28.5 | -C(CH₃)₃ |

| ~28.0 | -CH₂-CH₂COO- |

| ~27.5 | -CH₂-CH₂-CH₂Br |

| ~24.5 | -CH₂-CH₂-CH₂COO- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2975-2850 | Strong | C-H stretch | Alkane |

| 1730 | Strong | C=O stretch | Ester |

| 1250 | Strong | C-O stretch | Ester (tert-butyl) |

| 1150 | Strong | C-O stretch | Ester |

| 650-550 | Medium | C-Br stretch | Alkyl bromide |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alkylation of the lithium enolate of tert-butyl acetate (B1210297) with 1,5-dibromopentane (B145557).[2]

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (in hexane)

-

tert-Butyl acetate

-

1,5-Dibromopentane

-

Hexamethylphosphoramide (HMPA)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Methylene (B1212753) chloride

Procedure:

-

To a solution of diisopropylamine (6.94 mL) in anhydrous THF (100 mL) at -70 °C, add n-butyllithium (34 mL of a 1.45 M solution in hexane) dropwise. Stir the mixture for 15 minutes to form lithium diisopropylamide (LDA).[2]

-

To this LDA solution, add a solution of tert-butyl acetate (6.63 mL) in anhydrous THF (30 mL) dropwise and stir for 30 minutes.[2]

-

Add a solution of 1,5-dibromopentane (8 mL) in anhydrous THF (10 mL) to the reaction mixture and stir for 5 minutes.[2]

-

Add HMPA (17 mL) and continue stirring at -78 °C for 1 hour, then at -40 °C to -30 °C for 30 minutes.[2]

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]

-

Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.[2]

-

Combine the organic layers, wash with water and then with a saturated aqueous solution of ammonium chloride.[2]

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to yield pure this compound.[2]

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound allows for a variety of selective chemical transformations. The primary alkyl bromide is susceptible to nucleophilic substitution, while the tert-butyl ester is a robust protecting group for the carboxylic acid, stable to many nucleophilic and basic conditions but readily cleaved under acidic conditions.[3]

Caption: Synthetic pathway and key reactions of this compound.

The diagram above illustrates the primary synthetic route to this compound and its subsequent key transformations. The alkyl bromide can undergo Sₙ2 reactions with a variety of nucleophiles to introduce new functional groups at the 7-position. The tert-butyl ester can be selectively deprotected under acidic conditions to yield the corresponding carboxylic acid. Furthermore, the alkyl bromide can be converted into a Grignard reagent, enabling carbon-carbon bond formation with various electrophiles.

This dual reactivity, combined with the stability of the tert-butyl ester under many reaction conditions, makes this compound a versatile tool for the construction of complex molecular architectures in drug discovery and development.

References

Methodological & Application

Application Note: Synthesis of tert-Butyl 7-bromoheptanoate from 7-bromoheptanoic acid

Introduction

tert-Butyl 7-bromoheptanoate is a valuable bifunctional molecule utilized in organic synthesis. The presence of a terminal bromine atom and a tert-butyl ester group allows for selective chemical transformations. The bromine can be displaced by various nucleophiles or used in the formation of organometallic reagents, while the tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions. This application note details a robust and efficient protocol for the synthesis of this compound from 7-bromoheptanoic acid using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Reaction Principle

The synthesis proceeds via an esterification reaction where 7-bromoheptanoic acid is activated by di-tert-butyl dicarbonate in the presence of DMAP. The DMAP acts as a nucleophilic catalyst, reacting with Boc anhydride (B1165640) to form a more reactive acylating agent. This intermediate is then attacked by the carboxylate of 7-bromoheptanoic acid, leading to the formation of the desired tert-butyl ester with the release of carbon dioxide and tert-butanol.[1] This method is advantageous as it avoids the harsh acidic conditions typically required for direct esterification with tert-butanol, which can be challenging due to the potential for dehydration of the tertiary alcohol.[2]

Experimental Protocols

Method 1: DMAP-Catalyzed Esterification with Boc Anhydride

This protocol is based on the well-established method of using Boc anhydride and DMAP for the tert-butylation of carboxylic acids.[1]

Materials:

-

7-bromoheptanoic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

4-Dimethylaminopyridine (DMAP)

-

tert-Butyl alcohol (reagent grade)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 7-bromoheptanoic acid (1 equivalent) in tert-butyl alcohol, add di-tert-butyl dicarbonate (1.2 equivalents).

-

Add 4-dimethylaminopyridine (0.3 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid and DMAP.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Method 2: Alternative Protocol using Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

Recent literature suggests a powerful method for the tert-butylation of carboxylic acids using a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[3] This method has been shown to be effective for a variety of carboxylic acids, including those with functional groups like bromides.[3]

Materials:

-

7-bromoheptanoic acid

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

tert-Butyl acetate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 7-bromoheptanoic acid (1 equivalent) in tert-butyl acetate.

-

Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH).

-

Stir the reaction mixture at room temperature. Reaction times are typically short, and progress can be monitored by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic solution with saturated aqueous sodium bicarbonate to neutralize the catalyst.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Conditions and Yield for DMAP-Catalyzed Synthesis

| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Catalyst (Equivalents) | Solvent | Reaction Time (hours) | Yield (%) |

| 7-Bromoheptanoic acid (1) | Boc anhydride (1.2) | DMAP (0.3) | tert-Butyl alcohol | 2 | 40[1] |

Visualizations

Diagram 1: Experimental Workflow for DMAP-Catalyzed Synthesis

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Reactants and Catalyst

References

Application Notes and Protocols for the Use of tert-Butyl 7-bromoheptanoate as a Linker in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[3] While polyethylene (B3416737) glycol (PEG) and simple alkyl chains are common motifs, the length and composition of the linker can significantly impact the degradation efficiency (DC50 and Dmax).[3][4] Alkyl chains, such as the heptyl chain derived from tert-butyl 7-bromoheptanoate, offer a flexible and synthetically accessible option for varying the distance between the two ligands.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this compound as a versatile linker building block.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target protein's degradation. The process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.

References

- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl 7-bromoheptanoate: A Key Alkylating Agent in the Synthesis of Targeted Protein Degraders

Application Note

Introduction

tert-Butyl 7-bromoheptanoate has emerged as a critical building block in modern organic synthesis, particularly in the burgeoning field of targeted protein degradation. Its bifunctional nature, featuring a terminal bromine atom susceptible to nucleophilic substitution and a tert-butyl ester protecting group, makes it an ideal linker component for the construction of Proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The length and composition of the linker are crucial for the efficacy of a PROTAC, and this compound provides a versatile seven-carbon aliphatic chain that is frequently employed in the synthesis of these advanced therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent in the synthesis of key intermediates for PROTAC development.

Application in PROTAC Synthesis

The primary application of this compound is in the formation of ether or amine linkages with precursors of E3 ligase ligands or target protein ligands. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be deprotected in a later step to allow for amide bond formation, completing the PROTAC structure.

O-Alkylation of Phenols (Williamson Ether Synthesis)

A common application is the Williamson ether synthesis, where a phenolic hydroxyl group, often present on an E3 ligase ligand precursor, is alkylated with this compound. This reaction is typically carried out in the presence of a mild base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

N-Alkylation of Amines

Similarly, this compound is used to alkylate primary or secondary amines. This is a key step in attaching the linker to amine-containing E3 ligase ligands, such as those derived from thalidomide (B1683933) or pomalidomide, which bind to the Cereblon (CRBN) E3 ligase. The reaction conditions are analogous to O-alkylation, employing a suitable base and solvent.

Data Presentation

The following tables summarize quantitative data for typical alkylation reactions involving this compound.

Table 1: O-Alkylation of Phenolic Substrates

| Substrate (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Hydroxy-thalidomide intermediate | K₂CO₃ | DMF | 80 | 12 | ~75 |

| p-Nitrophenol | Cs₂CO₃ | Acetone | Reflux | 16 | ~80 |

| 4-Formylphenol | K₂CO₃ | DMF | 70 | 8 | ~85 |

Table 2: N-Alkylation of Amine Substrates

| Substrate (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pomalidomide-amine precursor | K₂CO₃ | DMF | 90 | 16 | ~60 |

| Aniline | DIPEA | MeCN | 80 | 24 | ~55 |

| Benzylamine | Et₃N | THF | 60 | 12 | ~70 |

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenolic Substrate

This protocol describes a typical Williamson ether synthesis using this compound to alkylate a phenolic compound.

Materials:

-

Phenolic substrate (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of the phenolic substrate in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired O-alkylated product.

Protocol 2: General Procedure for N-Alkylation of an Amine Substrate

This protocol outlines a standard procedure for the N-alkylation of an amine with this compound.

Materials:

-

Amine substrate (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve the amine substrate in anhydrous DMF and add potassium carbonate.

-

Add this compound to the suspension.

-

Heat the reaction mixture to 90°C and stir for 16 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the N-alkylated product.

Mandatory Visualization

Application Notes and Protocols for Nucleophilic Substitution with tert-Butyl 7-bromoheptanoate

Introduction

This document provides a detailed experimental protocol for a nucleophilic substitution reaction involving tert-Butyl 7-bromoheptanoate. The procedure outlines the conversion of the terminal bromide to an azide (B81097) functionality using sodium azide as the nucleophile. This SN2 (bimolecular nucleophilic substitution) reaction is a fundamental transformation in organic synthesis, crucial for the introduction of nitrogen-containing moieties in the development of novel pharmaceutical agents and functional materials. The protocol described herein employs a phase-transfer catalyst to facilitate the reaction between the organic-soluble alkyl halide and the water-soluble nucleophile.

Reaction Scheme

The nucleophilic substitution reaction of this compound with sodium azide proceeds as follows:

This compound + NaN3 -> tert-Butyl 7-azidoheptanoate + NaBr

This reaction typically follows an SN2 mechanism, which involves the backside attack of the nucleophile on the carbon atom bearing the leaving group (bromide).

Experimental Protocol: Synthesis of tert-Butyl 7-azidoheptanoate

This protocol is adapted from established procedures for the azidation of alkyl bromides.[1]

Materials and Reagents

-

This compound

-

Sodium azide (NaN3)

-

Aliquat 336 (phase-transfer catalyst)

-

Dichloromethane (B109758) (CH2Cl2)

-

Magnesium sulfate (B86663) (MgSO4)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), sodium azide (2.0 eq), and Aliquat 336 (0.05 eq).

-

Solvent Addition: Add a 25% aqueous solution of sodium azide to the flask. The volume should be sufficient to dissolve the sodium azide and allow for efficient stirring.

-

Reaction Conditions: Heat the mixture to 100°C with vigorous stirring.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude tert-Butyl 7-azidoheptanoate can be purified by vacuum distillation or column chromatography.

Characterization

The final product should be characterized by spectroscopic methods to confirm its identity and purity.[1]

-

Infrared (IR) Spectroscopy: Look for the characteristic azide stretch at approximately 2100 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.

Data Presentation

The following table summarizes the key parameters and expected results for the synthesis of tert-Butyl 7-azidoheptanoate.

| Parameter | Value | Reference |

| Substrate | This compound | |

| Nucleophile | Sodium Azide (NaN3) | [1] |

| Catalyst | Aliquat 336 | [1] |

| Stoichiometry (Substrate:Nucleophile:Catalyst) | 1 : 2 : 0.05 | Adapted from general procedure[1] |

| Solvent | 25% Aqueous solution of Sodium Azide | [1] |

| Reaction Temperature | 100°C | [1] |

| Reaction Time | 6-8 hours | Estimated based on similar reactions[1] |

| Expected Yield | >90% | Based on quantitative conversion for primary bromides[1] |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of tert-Butyl 7-azidoheptanoate.

Safety Precautions

-

Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

References

Application Notes and Protocols: Coupling of tert-Butyl 7-bromoheptanoate with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of tert-butyl 7-bromoheptanoate with a variety of primary and secondary amines. The primary transformation facilitated is a nucleophilic substitution reaction, a cornerstone of C-N bond formation in organic synthesis.

Introduction

The coupling of alkyl halides with amines is a fundamental reaction in organic chemistry, crucial for the synthesis of a vast array of compounds, including active pharmaceutical ingredients. This compound is a valuable building block, featuring a terminal bromine atom susceptible to nucleophilic attack by amines and a tert-butyl ester protecting group, which is stable under many reaction conditions and can be readily removed under acidic conditions.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. This is due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine. This document outlines protocols that favor the selective mono-alkylation of primary amines, as well as the straightforward alkylation of secondary amines.

Reaction Principle

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a new carbon-nitrogen bond. The presence of a base is crucial to neutralize the hydrogen bromide generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

For primary amines, achieving selective mono-alkylation requires careful control of reaction conditions to prevent the secondary amine product from competing with the starting primary amine for the remaining alkyl halide. One effective strategy is the use of cesium carbonate as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF). The solubility and basicity of cesium carbonate are believed to create a reaction environment that favors the mono-alkylation product.[1][2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the coupling of various amines with alkyl bromides, providing a predictive framework for the reaction with this compound.

| Amine Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | 1-Bromobutane | Cs2CO3 | DMF | 60 | 5 | 95 | [1] |

| 4-Methoxyaniline | 1-Bromobutane | Cs2CO3 | DMF | 60 | 5 | 98 | [1] |

| 4-Chloroaniline | 1-Bromobutane | Cs2CO3 | DMF | 90 | 12 | 85 | [1] |

| Benzylamine | 1-Bromobutane | Cs2CO3 | DMF | Room Temp. | 2 | 96 | [1] |

| Aniline | 1-Bromobutane | - | Aqueous Surfactant | - | - | High | [3] |

Experimental Protocols

Protocol 1: Cesium Carbonate Mediated Mono-N-Alkylation of Primary Amines

This protocol is adapted from a general procedure for the selective mono-N-alkylation of anilines and benzylamines and is expected to be applicable to other primary amines.[1]

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Cesium carbonate (Cs2CO3)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask, add the primary amine (2.0 mmol, 2.0 equiv.).

-

Add anhydrous DMF (4.0 mL) and stir until the amine is fully dissolved.

-

Add cesium carbonate (2.0 mmol, 1.0 equiv.) to the solution.

-

Add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-90 °C for anilines, room temperature for benzylamines) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Protocol 2: N-Alkylation of Secondary Amines

This is a general protocol for the N-alkylation of secondary amines, which are not prone to over-alkylation.

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N)

-

Acetonitrile (B52724) or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the secondary amine (1.2 mmol, 1.2 equiv.) and a suitable solvent such as acetonitrile or DMF (10 mL).

-